molecular formula C15H11NO3S B5325730 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid

Cat. No.: B5325730
M. Wt: 285.3 g/mol
InChI Key: XCKAGLDDLJTRBV-UHFFFAOYSA-N
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Description

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C15H11NO3S. It is a derivative of benzoic acid, where the benzoxazole moiety is attached via a sulfanyl (thioether) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid typically involves the reaction of 2-mercaptobenzoxazole with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2-mercaptobenzoxazole reacts with 4-chloromethylbenzoic acid under basic conditions to form the desired product .

Industrial Production Methods

This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14(18)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKAGLDDLJTRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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